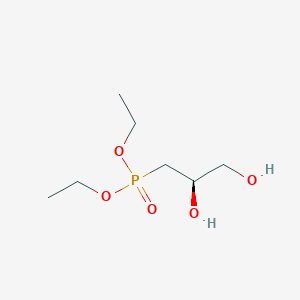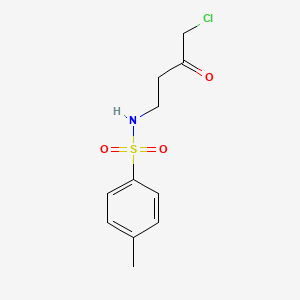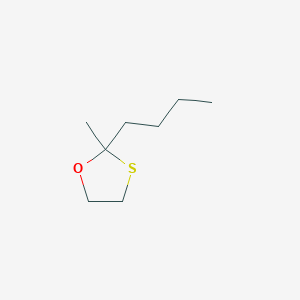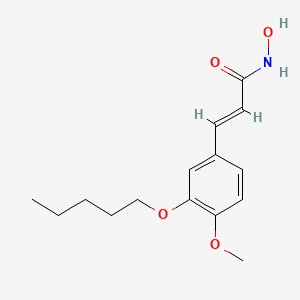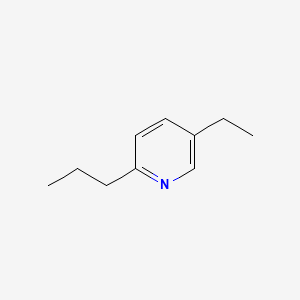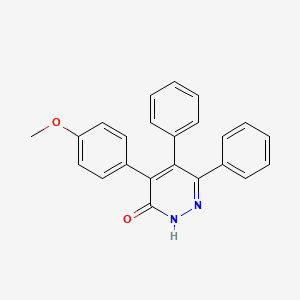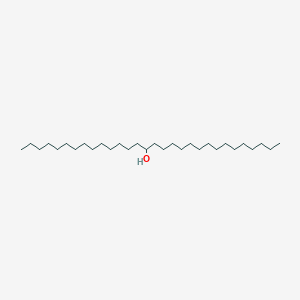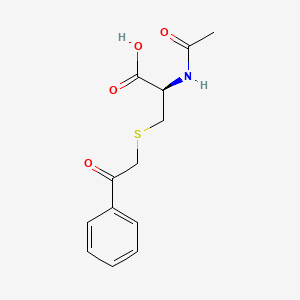![molecular formula C22H18S B14697103 Benzene, 1,1',1''-[(2-propynylthio)methylidyne]tris- CAS No. 29167-36-0](/img/structure/B14697103.png)
Benzene, 1,1',1''-[(2-propynylthio)methylidyne]tris-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’,1’'-[(2-propynylthio)methylidyne]tris-: is a complex organic compound with a unique structure that includes three benzene rings connected by a central carbon atom, which is further bonded to a propynylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’,1’'-[(2-propynylthio)methylidyne]tris- typically involves the reaction of benzene derivatives with propynylthio compounds under specific conditions. One common method involves the use of a catalyst to facilitate the reaction between benzene and a propynylthio compound, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure the purity and yield of the product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,1’,1’'-[(2-propynylthio)methylidyne]tris- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes or alcohols.
Scientific Research Applications
Chemistry: In chemistry, Benzene, 1,1’,1’'-[(2-propynylthio)methylidyne]tris- is used as a building block for the synthesis of more complex molecules
Biology: In biology, this compound may be used in the study of biochemical pathways and the development of new drugs. Its interactions with biological molecules can provide insights into its potential therapeutic applications.
Medicine: In medicine, Benzene, 1,1’,1’'-[(2-propynylthio)methylidyne]tris- may be investigated for its potential as a pharmaceutical agent. Its unique chemical properties could lead to the development of new treatments for various diseases.
Industry: In industry, this compound may be used in the production of specialty chemicals and materials. Its reactivity and stability make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of Benzene, 1,1’,1’'-[(2-propynylthio)methylidyne]tris- involves its interaction with specific molecular targets and pathways. The propynylthio group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
- Benzene, 1,1’-[1-(2-propenyl)-1,2-ethanediyl]bis-
- Benzene, 1,1’,1’'-(1-ethenyl-2-ylidene)tris-
- Benzene, 1,1’,1’'-(1-ethanyl-2-ylidene)tris-
Comparison: Compared to these similar compounds, Benzene, 1,1’,1’'-[(2-propynylthio)methylidyne]tris- is unique due to the presence of the propynylthio group. This group imparts distinct chemical properties, such as increased reactivity and the ability to participate in specific types of chemical reactions. These unique properties make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
29167-36-0 |
|---|---|
Molecular Formula |
C22H18S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
[diphenyl(prop-2-ynylsulfanyl)methyl]benzene |
InChI |
InChI=1S/C22H18S/c1-2-18-23-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h1,3-17H,18H2 |
InChI Key |
HKLNZDKXPFVFED-UHFFFAOYSA-N |
Canonical SMILES |
C#CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-Nitrophenyl)sulfanyl]methanamine](/img/structure/B14697021.png)
![(1R)-1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14697023.png)
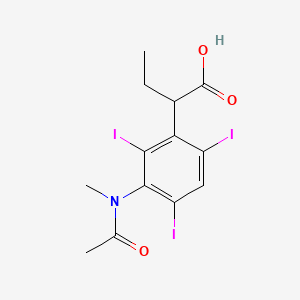
![N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine](/img/structure/B14697036.png)
![2-{[(e)-(3-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697040.png)

